molecular formula C15H18N2O B6613281 Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- CAS No. 163629-09-2

Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-

Cat. No.: B6613281
CAS No.: 163629-09-2
M. Wt: 242.32 g/mol
InChI Key: QIXUHQMNXSNWHO-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-: is a compound that features a pyrrolidine ring attached to an indole moiety via an acetyl linkage. This compound is part of a broader class of indole derivatives, which are known for their significant biological activities and applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- typically involves the formation of the indole moiety followed by its attachment to the pyrrolidine ring. One common method includes the use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group, facilitating its connection to amines to form amides . The reaction conditions often involve mild temperatures and the use of organic solvents like dichloromethane.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include the optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- involves its interaction with specific molecular targets. The indole moiety can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial in its biological activities, such as antiviral and anticancer effects . The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2-methylindol-1-yl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-12-10-13-6-2-3-7-14(13)17(12)11-15(18)16-8-4-5-9-16/h2-3,6-7,10H,4-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXUHQMNXSNWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167629
Record name Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163629-09-2
Record name Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163629092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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